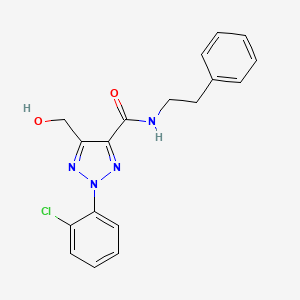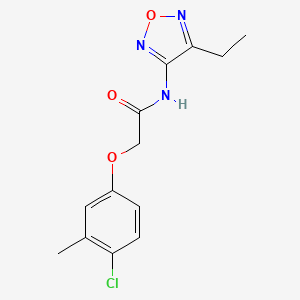
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The chlorophenyl and phenylethylamine groups are then introduced through subsequent substitution reactions. The hydroxymethyl group can be added via a hydroxylation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These reactors enable the direct introduction of functional groups into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative.
Scientific Research Applications
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and phenylethylamine groups contribute to the compound’s binding affinity and specificity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s overall stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)methylamine
- [(2-chlorophenyl)methyl][2-(dimethylamino)-2-phenylethyl]amine
Uniqueness
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17ClN4O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(hydroxymethyl)-N-(2-phenylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-8-4-5-9-16(14)23-21-15(12-24)17(22-23)18(25)20-11-10-13-6-2-1-3-7-13/h1-9,24H,10-12H2,(H,20,25) |
InChI Key |
AFMOIRKUKPNAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11379618.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11379621.png)
![4-(acetylamino)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11379626.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11379632.png)
![10-methyl-3-(4-methylbenzyl)-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379647.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11379659.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-chlorobenzyl)acetamide](/img/structure/B11379667.png)
![5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11379672.png)
![6-chloro-4-ethyl-9-[2-(2-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11379679.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11379683.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11379687.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11379688.png)

